1-[3-(Methylsulfonyl)phenyl]cyclopropanecarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Methylsulfonyl)phenyl]cyclopropanecarboxylic Acid is a research chemical with the molecular formula C11H12O4S and a molecular weight of 240.28 g/mol . It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with a methylsulfonyl group . This compound is used in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 1-[3-(Methylsulfonyl)phenyl]cyclopropanecarboxylic Acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the phenyl ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1-[3-(Methylsulfonyl)phenyl]cyclopropanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens.
Wissenschaftliche Forschungsanwendungen
1-[3-(Methylsulfonyl)phenyl]cyclopropanecarboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand the effects of cyclopropane-containing compounds on biological systems.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on specific biological targets.
Wirkmechanismus
The mechanism of action of 1-[3-(Methylsulfonyl)phenyl]cyclopropanecarboxylic Acid involves its interaction with molecular targets and pathways. The cyclopropane ring can interact with enzymes or receptors, potentially inhibiting or activating specific biological processes. The methylsulfonyl group may enhance the compound’s solubility and stability, allowing it to effectively reach its target sites .
Vergleich Mit ähnlichen Verbindungen
1-[3-(Methylsulfonyl)phenyl]cyclopropanecarboxylic Acid can be compared with similar compounds such as:
1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic Acid: This compound has a similar structure but with the methylsulfonyl group in the para position on the phenyl ring.
1-[2-(Methylsulfonyl)phenyl]cyclopropanecarboxylic Acid: This compound has the methylsulfonyl group in the ortho position on the phenyl ring.
The unique positioning of the methylsulfonyl group in this compound may result in different chemical reactivity and biological activity compared to its isomers.
Eigenschaften
Molekularformel |
C11H12O4S |
---|---|
Molekulargewicht |
240.28 g/mol |
IUPAC-Name |
1-(3-methylsulfonylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H12O4S/c1-16(14,15)9-4-2-3-8(7-9)11(5-6-11)10(12)13/h2-4,7H,5-6H2,1H3,(H,12,13) |
InChI-Schlüssel |
IVGIHNHRFVAPRE-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2(CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.